molecular formula C10H16N2O2S B14753923 4-(Isopropylsulfonyl)-N1-methylbenzene-1,2-diamine

4-(Isopropylsulfonyl)-N1-methylbenzene-1,2-diamine

Cat. No.: B14753923
M. Wt: 228.31 g/mol
InChI Key: NXORYWMOPIRVOM-UHFFFAOYSA-N
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Description

4-(Isopropylsulfonyl)-N1-methylbenzene-1,2-diamine is an organic compound with a complex structure that includes an isopropylsulfonyl group attached to a benzene ring, which is further substituted with a methyl group and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropylsulfonyl)-N1-methylbenzene-1,2-diamine typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

    Nitration and Reduction: The benzene ring is first nitrated to introduce nitro groups, which are then reduced to amine groups.

    Methylation: The final step involves the methylation of the amine groups using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylsulfonyl)-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-(Isopropylsulfonyl)-N1-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways.

    Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Isopropylsulfonyl)-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Isopropylsulfonyl)phenylboronic acid
  • 4-(Isopropylsulfonyl)benzeneboronic acid

Uniqueness

4-(Isopropylsulfonyl)-N1-methylbenzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

1-N-methyl-4-propan-2-ylsulfonylbenzene-1,2-diamine

InChI

InChI=1S/C10H16N2O2S/c1-7(2)15(13,14)8-4-5-10(12-3)9(11)6-8/h4-7,12H,11H2,1-3H3

InChI Key

NXORYWMOPIRVOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=C(C=C1)NC)N

Origin of Product

United States

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